![molecular formula C27H23NO6 B401753 PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE](/img/structure/B401753.png)
PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE is a complex organic compound with the molecular formula C27H23NO6. It is known for its unique structural features, which include a phenyl group, a dioxoisoindoline core, and a pentyloxycarbonyl-substituted phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a phthalic anhydride derivative with an amine, followed by esterification with a pentyloxycarbonyl-substituted phenol. The reaction conditions often require the use of catalysts, such as acid or base catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as hydroxy derivatives.
Substitution: The phenyl and pentyloxycarbonyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives .
Applications De Recherche Scientifique
PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Phthalic anhydride derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Isoindoline derivatives: These compounds have a similar isoindoline core but may have different functional groups, affecting their reactivity and applications.
Phenyl esters: These compounds contain phenyl groups and ester functionalities, but their overall structure and properties can vary significantly.
Propriétés
Formule moléculaire |
C27H23NO6 |
|---|---|
Poids moléculaire |
457.5g/mol |
Nom IUPAC |
phenyl 1,3-dioxo-2-(4-pentoxycarbonylphenyl)isoindole-5-carboxylate |
InChI |
InChI=1S/C27H23NO6/c1-2-3-7-16-33-26(31)18-10-13-20(14-11-18)28-24(29)22-15-12-19(17-23(22)25(28)30)27(32)34-21-8-5-4-6-9-21/h4-6,8-15,17H,2-3,7,16H2,1H3 |
Clé InChI |
XKYSINNKUFNQIW-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=CC=C4 |
SMILES canonique |
CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



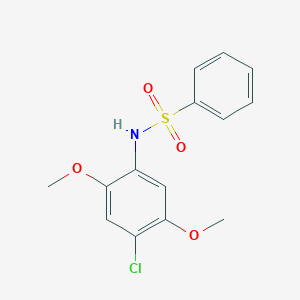
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B401673.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-4-hydroxybenzohydrazide](/img/structure/B401674.png)
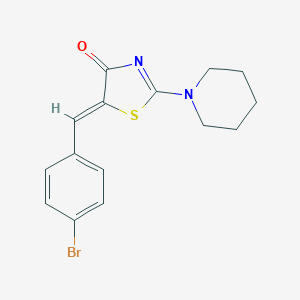
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-methylbenzamide](/img/structure/B401677.png)
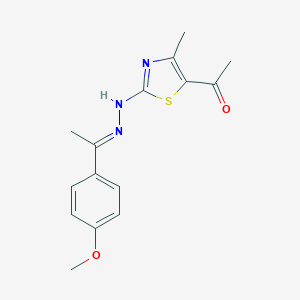
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-4-methylbenzohydrazide](/img/structure/B401679.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-methylbenzohydrazide](/img/structure/B401680.png)
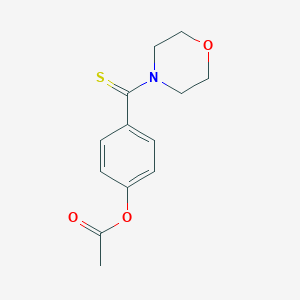
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-hydroxybenzohydrazide](/img/structure/B401685.png)
![2-[2-(4-Methylbenzoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B401688.png)
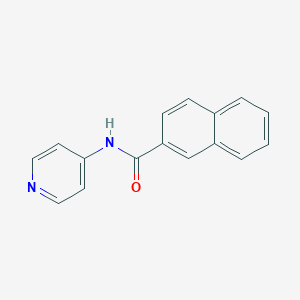
![[2-[(E)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B401690.png)
